disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
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Overview
Description
Sodium 5’-Inosinate hydrate(2:1:7), also known as disodium inosinate heptahydrate, is a compound commonly used as a flavor enhancer in the food industry. It is a sodium salt of inosinic acid and is often found in combination with monosodium glutamate (MSG) to provide the umami taste. This compound is also used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5’-Inosinate hydrate(2:1:7) typically involves the phosphorylation of inosine. The process includes the reaction of inosine with phosphoryl chloride in the presence of a base, followed by neutralization with sodium hydroxide to form the disodium salt. The compound is then crystallized from an aqueous solution to obtain the heptahydrate form .
Industrial Production Methods: Industrial production of Sodium 5’-Inosinate hydrate(2:1:7) involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. The inosine produced is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the disodium salt. The final product is purified and crystallized to obtain the heptahydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium 5’-Inosinate hydrate(2:1:7) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine monophosphate (IMP) derivatives.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Inosine monophosphate derivatives.
Reduction: Inosine.
Substitution: Various substituted inosinates depending on the reagents used.
Scientific Research Applications
Sodium 5’-Inosinate hydrate(2:1:7) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the production of flavor enhancers and as a quality control standard in food testing
Mechanism of Action
The mechanism of action of Sodium 5’-Inosinate hydrate(2:1:7) involves its role as a nucleotide. It acts as a precursor in the synthesis of nucleic acids and participates in various biochemical pathways. In the nervous system, it has been found to promote axon growth and nerve regeneration by activating specific protein kinases and signaling pathways .
Comparison with Similar Compounds
Disodium guanylate: Another flavor enhancer used in combination with Sodium 5’-Inosinate hydrate(2:1:7) to provide umami taste.
Monosodium glutamate (MSG): Commonly used flavor enhancer that works synergistically with Sodium 5’-Inosinate hydrate(2:1:7).
Inosine monophosphate (IMP): A precursor in the synthesis of Sodium 5’-Inosinate hydrate(2:1:7) and has similar biochemical properties
Uniqueness: Sodium 5’-Inosinate hydrate(2:1:7) is unique due to its heptahydrate form, which provides specific solubility and stability characteristics. Its combination with other flavor enhancers like MSG and disodium guanylate makes it particularly effective in enhancing the umami taste in food products .
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEALAQXNWUYYQU-HCPZZMJLSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N4Na2O15P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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